molecular formula C9H10Cl2N2O2 B2485739 2-(2,5-Dichlorophenoxy)propanohydrazide CAS No. 869951-14-4

2-(2,5-Dichlorophenoxy)propanohydrazide

Cat. No.: B2485739
CAS No.: 869951-14-4
M. Wt: 249.09
InChI Key: YRVAGHBSQVDABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a derivative of propanoic acid and contains a dichlorophenoxy group. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Scientific Research Applications

2-(2,5-Dichlorophenoxy)propanohydrazide has several applications in scientific research:

Future Directions

As “2-(2,5-Dichlorophenoxy)propanohydrazide” is a biochemical used in proteomics research , future directions would likely involve its use in various research studies. These could include exploring its interactions with other biochemicals, its effects in biological systems, or its potential applications in medical or pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)propanohydrazide typically involves the reaction of 2,5-dichlorophenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 2,5-Dichlorophenol: This can be synthesized by the chlorination of phenol.

    Reaction with Propanoic Acid Hydrazide: The 2,5-dichlorophenol is then reacted with propanoic acid hydrazide in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,5-dichlorophenol.

    Hydrazide Formation: Reacting the 2,5-dichlorophenol with propanoic acid hydrazide under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazides.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dichlorophenoxy oxides.

    Reduction: Formation of simpler hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Protein Interaction: Modulating protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)propanohydrazide
  • 2-(3,5-Dichlorophenoxy)propanohydrazide
  • 2-(2,5-Dichlorophenoxy)butanohydrazide

Uniqueness

2-(2,5-Dichlorophenoxy)propanohydrazide is unique due to its specific dichlorophenoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-4-6(10)2-3-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVAGHBSQVDABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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